molecular formula C11H9NO B1294642 2-Phenylpyridin-3-ol CAS No. 3308-02-9

2-Phenylpyridin-3-ol

Cat. No. B1294642
CAS RN: 3308-02-9
M. Wt: 171.19 g/mol
InChI Key: VHRHRMPFHJXSNR-UHFFFAOYSA-N
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Description

2-Phenylpyridin-3-ol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of pyridine, a basic heterocyclic organic compound with a benzene ring fused to a pyridine ring. This structure is known to be a versatile scaffold in coordination chemistry and is often used in the synthesis of various complexes with metals such as iridium, gold, and lanthanides .

Synthesis Analysis

The synthesis of 2-Phenylpyridin-3-ol and its derivatives has been explored through various methods. For instance, the reaction of 2-phenylpyridine with transition metal compounds has been shown to yield coordination complexes. In one study, 2-phenylpyridine reacted with [trans-Ir(CO)(CH3CN)(PPh3)2]PF6 to form a four-coordinate complex with N-coordination . Another synthesis route involved the reaction of 2-phenylpyridine with H[AuCl4] or Na[AuCl4], leading to the formation of a square-planar N-bonded gold complex . Additionally, a series of 2-phenylpyridine gold(III) complexes with various thiolate ligands have been synthesized, showcasing the versatility of this compound in forming metal complexes .

Molecular Structure Analysis

The molecular structure of 2-Phenylpyridin-3-ol derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of an iridium complex derived from 2-phenylpyridine was determined to be monoclinic with space group C2/c . The crystal structure of a gold(III) complex with thiocyanate ligands revealed a square-planar coordination around the gold atom . These studies demonstrate the ability of 2-Phenylpyridin-3-ol to form stable complexes with distinct geometries.

Chemical Reactions Analysis

2-Phenylpyridin-3-ol and its derivatives participate in various chemical reactions, often leading to the formation of metal complexes with interesting properties. For instance, the 'roll-over' cyclometallation of a gold complex derived from 2-phenylpyridine has been observed . The compound also forms complexes with lanthanide thiocyanates, where the lanthanoid ions are nine-coordinate . These reactions are significant for the development of new materials with potential applications in catalysis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenylpyridin-3-ol derivatives are influenced by their molecular structure and the nature of the metal complexes they form. For example, the photophysical properties of deazabipyridyls derived from 2-phenylpyridine have been studied, revealing the influence of molecular structure on the efficiency of proton-transfer reactions . The luminescent properties of bipyridine compounds synthesized from 2-phenylpyridine have also been investigated, showing potential for use in organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Methods of Application

It undergoes reactions with pentafluoro- and pentachloropyridine, acting as an ambident nucleophile. The reactions are monitored using techniques like IR, NMR spectroscopy, and X-ray crystallography .

Results: The compound yields a mixture of products, which are confirmed by spectroscopic methods, indicating its versatility in synthetic organic chemistry .

Methods of Application

Results: Derivatives of 2-Phenylpyridin-3-ol have been reported to exhibit anti-cancer, antihypertensive, and antimicrobial activities .

Methods of Application

Results: Some derivatives have shown potential as clinical agents against various cancers when used alone or in combination with other drugs .

Methods of Application

Results: The compound contributes to the creation of materials with desirable conductive or luminescent properties, useful in electronics and photonics .

Methods of Application

Results: The compound’s derivatives may play a role in the biodegradation of environmental pollutants, aiding in the cleanup of contaminated sites .

Methods of Application

Results: The use of 2-Phenylpyridin-3-ol in analytical methods enhances the reliability of measurements and the identification of complex mixtures .

Methods of Application

Results: The simulations help in understanding the binding affinities and potential bioavailability of the compound’s derivatives .

Methods of Application

Results: Derivatives of “2-Phenylpyridin-3-ol” have shown to improve the efficiency and stability of OLED devices .

Methods of Application

Results: The resulting MOFs exhibit unique structural and functional properties, useful in gas storage and separation .

Methods of Application

Results: The compound enhances the photocatalytic efficiency, leading to faster degradation rates of pollutants .

Methods of Application

Results: Some designed molecules based on “2-Phenylpyridin-3-ol” show promising activity as CNS agents in preliminary biological evaluations .

Methods of Application

Results: Certain derivatives demonstrate significant bioactivity, indicating their potential as agrochemical agents .

Methods of Application

Results: The modeling provides insights into the stability and reactivity of the compound and its derivatives .

Methods of Application

Results: The presence of “2-Phenylpyridin-3-ol” in samples can lead to the identification of specific chemical compounds related to forensic cases .

Methods of Application

Results: Catalysts containing “2-Phenylpyridin-3-ol” show enhanced activity and selectivity in chemical transformations .

Methods of Application

Results: The treated quantum dots exhibit improved optical properties and stability, making them suitable for various technological applications .

Methods of Application

Results: Solar cells with “2-Phenylpyridin-3-ol” show increased power conversion efficiencies, contributing to the development of renewable energy technologies .

Methods of Application

Results: Sensors based on “2-Phenylpyridin-3-ol” demonstrate high sensitivity and selectivity for specific analytes .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-phenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRHRMPFHJXSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186728
Record name 3-Pyridinol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyridin-3-ol

CAS RN

3308-02-9
Record name 2-Phenyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3308-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-3-hydroxypyridine (2.20 g, 12.6 mmol), phenylboronic acid (2.00 g, 16.3 mmol) and palladium (tetrakis)triphenylphosphine (250 mg) in toluene (30 mL), ethanol (15 mL) and 5% aqueous sodium hydroxide (15 mL) was degassed with a stream of nitrogen and stirred vigorously at 100° C. overnight. The mixture was diluted with water (50 mL) and ethyl acetate (100 mL), and the organic layer was dried over sodium sulfate and concentrated, affording a yellow solid. This material was suspended in water (100 mL), a few mL of 1N HCl was added, and the resulting solution was extracted with ethyl acetate. The aqueous layer was neutralized with saturated aqueous sodium bicarbonate, and again was extracted with ethyl acetate. The combined organic extracts were dried with sodium sulfate and concentrated to an oily solid, which was triturated with 2:1 hexane/ethylacetate, affording 0.98 g of 3-hydroxy-2-phenylpyridine.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium (tetrakis)triphenylphosphine
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 1 liter round bottom flask equipped with a nitrogen inlet and a condenser was introduced 25 gm. (143.68 mmol) 2-bromo-3-hydroxypyridine, 19.27 gm. (156 mmol) phenylboronic acid, 5 gm (4.31 mmol) tetrakistriphenylphosphine palladium (0). The contents were dissolved in 300 ml of benzene and 100 ml of 2M aqueous sodium carbonate solution. The reaction mixture was heated under reflux for a period of 18 hours. The mixture was allowed to cool to room temperature and extracted with ethyl acetate (4×100 ml). The organic phase was dried over sodium sulfate and concentrated in vacuo. The residue was taken up in chloroform followed by treatment with ether to afford a solid precipitate. Upon filtration there was obtained 10.4 gm (42%) of 2-phenyl-3-hydroxypyridine. 1H NMR (CDCl3, 400 MHz) δ 8.22 (d, 1H), 7.71 (d, 2H), 7.51–7.40 (m, 2H), 7.22 (d, 2H), 7.15 (m, 1H) ppm. Mass spectrum APCI m/z 172 (p+1).
Quantity
143.68 mmol
Type
reactant
Reaction Step One
Quantity
156 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JL Wissner, JT Schelle… - Advanced Synthesis …, 2021 - Wiley Online Library
… )-1,2-dihydro-1,2-naphthalenediol 1 a, (+)-(R)-1,2,3,4-tetrahydroquinoline-4-ol 2 a, quinoline 2 b, (+)-(1S,2R)-3-(pyridin-2-yl)cyclohexa-3,5-diene-1,2-diol 3 a, and 2-phenylpyridin-3-ol 3 …
Number of citations: 9 onlinelibrary.wiley.com
JL Wissner - 2021 - elib.uni-stuttgart.de
… time, the TDO-catalyzed production of 114 mg (60%) enantiopure (1S,2R)-3-(pyridin-2-yl)cyclohexa3,5-diene-1,2-diol, along with reduced amounts of 6 mg (4%) 2-phenylpyridin-3-ol, …
Number of citations: 3 elib.uni-stuttgart.de
WX Huang, B Wu, X Gao, MW Chen, B Wang… - Organic …, 2015 - ACS Publications
… We began our exploration with 2-phenylpyridin-3-ol as the model substrate (Scheme 2). An initial screening of the catalyst was performed. It was found that Han’s Pd/C-AlCl 3 catalyst …
Number of citations: 24 pubs.acs.org
M Jida, J Ollivier - 2008 - Wiley Online Library
Titanium‐mediated cyclopropanation of natural and unnatural β‐amino acid derivatives provides azabicyclo[3.1.0]hexan‐1‐ols as mixtures of diastereomers that are separable by silica‐…
J Knight, A Zlota, P Richardson, A Ramirez… - … Process Research & …, 2015 - ACS Publications
… Initial studies showed that, although ineffective at reducing 2-phenylpyridin-3-ol, the homogeneous catalyst [Ir(COD)Cl] 2 in conjunction with a phosphine ligand was able to reduce the …
Number of citations: 1 pubs.acs.org
J Liu, Y Yan, X Fu, X Huang, F Zeng… - Current Organic …, 2020 - ingentaconnect.com
… Following the general procedure A, [RuCl(2-phenylpyridin-3ol-κC,N)(η6-p-cymene)] 9k (86 mg, 97%) was isolated as a yellow solid; mp> 300 oC; 1H NMR (600 MHz, DMSO-d6): δ …
Number of citations: 2 www.ingentaconnect.com

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